molecular formula C14H12N4O B5409881 N-methyl-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline

N-methyl-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline

Cat. No. B5409881
M. Wt: 252.27 g/mol
InChI Key: TYPFARCHZNHOBZ-UHFFFAOYSA-N
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Description

N-methyl-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline, commonly known as MPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPO is a heterocyclic compound that contains a pyridine ring and an oxadiazole ring. The synthesis of MPO involves the reaction of 4-aminopyridine and 2-chloro-N-methylbenzamide in the presence of a base.

Mechanism of Action

The mechanism of action of MPO is not fully understood. However, it has been suggested that MPO induces apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. MPO has also been shown to inhibit the expression of Bcl-2, a protein that promotes cell survival. In addition, MPO has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
MPO has been shown to have both biochemical and physiological effects. In vitro studies have shown that MPO inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that MPO reduces tumor growth in mouse models of cancer. MPO has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. MPO has been shown to have low toxicity in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

The advantages of using MPO in lab experiments include its potential anticancer activity, its fluorescent properties, and its ability to detect metal ions. The limitations of using MPO in lab experiments include its low solubility in water and its low yield during synthesis.

Future Directions

There are many future directions for the research of MPO. One future direction is to optimize the synthesis method of MPO to increase the yield and purity of the product. Another future direction is to study the mechanism of action of MPO in more detail. Further studies are also needed to determine the potential applications of MPO in other fields, such as material science and analytical chemistry. In addition, more studies are needed to determine the toxicity and pharmacokinetics of MPO in vivo.

Synthesis Methods

The synthesis of MPO involves a two-step reaction. The first step involves the reaction of 4-aminopyridine and 2-chloro-N-methylbenzamide in the presence of a base. The second step involves the reaction of the intermediate product with sodium azide and copper(I) iodide to form the final product. The yield of the final product is around 60%. The synthesis method of MPO has been optimized to increase the yield and purity of the product.

Scientific Research Applications

MPO has potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, MPO has been studied as a potential anticancer agent. MPO has been shown to inhibit the growth of cancer cells by inducing apoptosis. In material science, MPO has been used as a building block for the synthesis of fluorescent materials. In analytical chemistry, MPO has been used as a probe for the detection of metal ions.

properties

IUPAC Name

N-methyl-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-15-12-5-3-2-4-11(12)14-18-17-13(19-14)10-6-8-16-9-7-10/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPFARCHZNHOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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